6-Bromo-1-ethyl-3-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family, characterized by a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its diverse biological activities .
The compound is classified under indazoles, which are known for their significance in drug discovery. Indazole derivatives have been extensively studied for their biological properties, including anticancer, anti-inflammatory, and antimicrobial activities . The specific compound 6-Bromo-1-ethyl-3-methyl-1H-indazole is synthesized through bromination processes, making it a subject of interest in organic synthesis and pharmaceutical research .
The synthesis of 6-Bromo-1-ethyl-3-methyl-1H-indazole typically involves the bromination of 1-ethyl-3-methyl-1H-indazole. This reaction can be performed using bromine or a bromine source such as N-bromosuccinimide in the presence of solvents like dichloromethane. Controlled temperatures are essential to ensure selective bromination at the desired position on the indazole ring.
For industrial applications, the synthesis may utilize continuous flow reactors and automated systems to enhance efficiency and yield. Purification techniques such as recrystallization or chromatography are employed to achieve high purity levels of the compound.
The molecular formula of 6-Bromo-1-ethyl-3-methyl-1H-indazole is CHBrN. Its structure features:
This specific arrangement of substituents contributes to its unique chemical properties and reactivity profile .
6-Bromo-1-ethyl-3-methyl-1H-indazole can undergo various chemical reactions:
The mechanism of action for 6-Bromo-1-ethyl-3-methyl-1H-indazole involves its interaction with various biological targets. Indazoles are known to modulate several biochemical pathways, influencing cellular functions. For instance, some derivatives exhibit anticancer properties by inhibiting tumor growth through mechanisms that affect angiogenesis and oxidative stress responses .
In vitro studies have demonstrated that indazole derivatives can inhibit specific cytokines associated with tumor progression, showcasing their potential as therapeutic agents against cancer .
6-Bromo-1-ethyl-3-methyl-1H-indazole typically appears as a solid at room temperature. Its melting point and solubility characteristics depend on the specific conditions under which it is synthesized.
The compound exhibits notable reactivity due to the presence of both bromine and functional groups. Its ability to participate in substitution and coupling reactions makes it valuable in organic synthesis .
6-Bromo-1-ethyl-3-methyl-1H-indazole has several applications in scientific research:
Additionally, its unique structure allows it to be employed in developing new materials and chemical processes within industrial settings .
The indazole nucleus—a bicyclic system comprising fused benzene and pyrazole rings—has emerged as a privileged scaffold in medicinal chemistry due to its exceptional versatility in drug design. This heterocycle serves as a rigid bioisostere for indoles and other aromatic systems, enabling precise spatial orientation of pharmacophoric elements while enhancing metabolic stability. The scaffold's hydrogen bonding capacity derives from its two adjacent nitrogen atoms (N1 and N2), which facilitate interactions with diverse biological targets. Notably, the N1-position allows straightforward alkylation to modulate physicochemical properties and target engagement, while the C3-position serves as an anchor for functional groups that drive specific molecular interactions [5] [10].
Indazole-containing compounds demonstrate remarkable target diversity, evidenced by FDA-approved drugs and clinical candidates targeting kinases (pazopanib), serotonin receptors (YM348), and epigenetic regulators (EZH2 inhibitors). The scaffold's conformational restraint reduces entropy penalties upon binding, contributing to high-affinity interactions with proteins. This is exemplified by UNC1999, an EZH2/1 inhibitor featuring a 3-methylindazole core that engages the SET domain through van der Waals contacts and π-stacking interactions [1]. Computational analyses reveal that indazole derivatives occupy a favorable chemical space for CNS permeability and oral bioavailability, making them particularly valuable in oncology and neuroscience drug discovery [5].
Brominated indazoles serve as critical synthetic intermediates and bioactive pharmacophores in medicinal chemistry. The introduction of bromine—particularly at the C6-position—imparts distinct advantages for both chemical derivatization and biological activity. Sterically, the bromine atom occupies a molecular volume of ~22 ų, creating defined hydrophobic pockets in target binding sites. Electronically, it exerts a moderate -I effect that modulates the electron density of the entire aromatic system, potentially enhancing interactions with electron-rich receptor regions [7] [10].
The C6-bromine substitution enables pivotal cross-coupling reactions (e.g., Suzuki, Stille) for constructing complex drug candidates. This synthetic utility is demonstrated in the synthesis of serotonin receptor agonists where 6-bromoindazole intermediates undergo efficient palladium-catalyzed arylations [5]. Biologically, brominated indazoles exhibit enhanced target affinity and selectivity profiles. For example, 6-bromo-3-methyl-1H-indazole (MFCD08272244) demonstrates potent activity in kinase inhibition assays, attributed to halogen bonding with backbone carbonyls in the ATP-binding cleft [7]. The strategic placement of bromine at C6 also minimizes metabolic deactivation at adjacent positions, improving hepatic stability compared to non-halogenated analogs [6].
Table 1: Bioactive Brominated Indazole Derivatives and Their Applications
Compound Name | CAS Number | Key Substituents | Therapeutic Application |
---|---|---|---|
6-Bromo-1-methyl-1H-indazole | 590417-94-0 | 1-Methyl, 6-Bromo | Kinase inhibitor intermediate |
6-Bromo-1-cyclopentyl-3-methyl-1H-indazole | 947685-08-7 | 1-Cyclopentyl, 3-Methyl | Anticancer lead optimization |
6-Bromo-1-ethyl-3-methyl-1H-indazole | 1214900-39-6 | 1-Ethyl, 3-Methyl, 6-Bromo | Epigenetic modulator scaffold |
6-Bromo-1-isopropyl-1H-indazole | 1214900-44-3 | 1-Isopropyl, 6-Bromo | Serotonin receptor ligand |
6-Bromo-1H-indazole-3-carboxylic acid ethyl ester | 885272-94-6 | 3-Ethoxycarbonyl, 6-Bromo | Antibacterial agent precursor |
The pharmacological profile of 6-bromo-1-ethyl-3-methyl-1H-indazole (CAS 1214900-39-6) arises from synergistic interactions between its three distinct substituents, each contributing specific steric, electronic, and hydrophobic properties to the molecular ensemble.
6-Bromo Group: Positioned ortho to the bridgehead nitrogen, this halogen atom creates a pronounced electronic asymmetry in the benzene ring. Its strong electron-withdrawing character (-I effect) reduces electron density at C5 and C7, making these positions less susceptible to electrophilic attack while enhancing oxidative stability. Crystallographic studies of analogous structures demonstrate that the C6-Br forms halogen bonds with carbonyl oxygens in target proteins (distance: 3.0-3.5 Å), contributing ~1.5 kcal/mol to binding energy. This effect is particularly valuable in EZH2 inhibition, where bromine enhances complex stability with the SET domain [1] [10].
1-Ethyl Group: N-Alkylation with an ethyl moiety (versus methyl or cyclopentyl) achieves an optimal balance of lipophilicity and steric bulk. The ethyl group increases logP by ~0.8 units compared to the NH analog, promoting membrane permeability while avoiding excessive hydrophobicity that could impair solubility. Conformationally, the ethyl rotor samples a 120° arc, enabling adaptive binding to hydrophobic pockets. In epigenetic modulators like UNC1999, the N1-alkyl chain projects toward solvent-exposed regions without steric clashes, unlike bulkier groups (e.g., cyclopentyl in 947685-08-7) that can disrupt protein binding [1] [3] [4].
3-Methyl Group: The ortho-methyl substituent adjacent to N2 induces significant conformational constraints on the pyrazole ring. This methyl group creates a 1,3-diaxial-like interaction with the C8 hydrogen, forcing the ring system into a preferred coplanar orientation with the benzene ring. This planarization effect enhances π-stacking capability with tyrosine/phenylalanine residues, as observed in PRC2 complex crystal structures. Additionally, the methyl group provides ~30 ų of hydrophobic surface area for van der Waals contacts, increasing binding affinity without introducing hydrogen bonding capacity that could reduce selectivity [1] [9].
Table 2: Steric and Electronic Contributions of Substituents in 6-Bromo-1-ethyl-3-methyl-1H-indazole
Substituent | Steric Contribution (van der Waals Volume, ų) | Electronic Effect (Hammett σmeta) | Role in Molecular Interactions |
---|---|---|---|
6-Bromo | 22.4 | +0.39 | Halogen bonding with protein carbonyls; electron withdrawal from aromatic ring |
1-Ethyl | 26.5 | -0.01 (inductive) | Enhanced lipophilicity for membrane penetration; orientation in solvent-exposed protein regions |
3-Methyl | 20.6 | -0.07 | Conformational constraint for planarity; hydrophobic contacts with aliphatic protein side chains |
The combinatorial effect of these substitutions creates a molecule with superior properties over simpler analogs: 1) The 6-bromo/3-methyl pairing generates complementary electron-deficient (bromobenzene) and electron-rich (methylpyrazole) regions for multipolar protein interactions; 2) The 1-ethyl group provides sufficient N1-basic character (predicted pKa ~3.5) for salt formation without promoting off-target cationic interactions; and 3) The collective substitutions maintain molecular weight <250 Da, adhering to fragment-like dimensions that support further optimization. Synthetic routes to this compound typically employ sequential alkylation: initial N1-ethylation of 6-bromo-3-methyl-1H-indazole (7746-27-2) under basic conditions achieves >90% regioselectivity at N1 due to steric protection at N2 by the 3-methyl group [4] [7].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1